molecular formula C12H17F3N4O B11730564 4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

Cat. No.: B11730564
M. Wt: 290.28 g/mol
InChI Key: BYHVECWNYIYFHS-UHFFFAOYSA-N
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Description

4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoroethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Trifluoroethyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Lacks the trifluoroethyl group.

    1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine: Lacks the piperidine ring.

    4-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine: Lacks both the trifluoroethyl group and the piperidine ring.

Uniqueness

4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine is unique due to the presence of both the trifluoroethyl group and the piperidine ring, which contribute to its distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for various scientific research applications.

Biological Activity

The compound 4-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine , also known by its CAS number 2171318-19-5, is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}F3_3N3_3O
  • Molecular Weight : 273.25 g/mol
  • SMILES Notation : CC1=NN(C(=O)C(C(F)(F)F)C1)C(N)=N

Research indicates that compounds in the pyrazole class often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Kinases : Pyrazole derivatives have been shown to inhibit specific kinases involved in cancer progression.
  • Antitumor Activity : The compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • In Vitro Studies : A series of pyrazole compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most promising compounds exhibited significant inhibition of cell proliferation and induced apoptosis in a dose-dependent manner .
  • Enzymatic Activity : Further investigations into the enzymatic activity suggested that these compounds might act as inhibitors against specific targets such as CRAf kinase, which is implicated in tumor growth and survival .
  • Structure-Activity Relationship (SAR) : The modification of functional groups on the pyrazole ring has been correlated with enhanced biological activity. For instance, substitutions at the C-4 position have been shown to increase potency against certain cancer types .

Data Summary Table

PropertyValue
Molecular FormulaC12_{12}H14_{14}F3_3N3_3O
Molecular Weight273.25 g/mol
Antitumor ActivityPotentially significant (IC50 < 0.5 µM)
MechanismKinase inhibition

Properties

Molecular Formula

C12H17F3N4O

Molecular Weight

290.28 g/mol

IUPAC Name

[3-amino-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H17F3N4O/c1-8-4-2-3-5-19(8)11(20)9-6-18(17-10(9)16)7-12(13,14)15/h6,8H,2-5,7H2,1H3,(H2,16,17)

InChI Key

BYHVECWNYIYFHS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CN(N=C2N)CC(F)(F)F

Origin of Product

United States

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